Methyl 2-[(5-fluoropyridine-2-carbonyl)amino]-2-(4-hydroxyphenyl)acetate
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Overview
Description
Methyl 2-[(5-fluoropyridine-2-carbonyl)amino]-2-(4-hydroxyphenyl)acetate is a complex organic compound that features a fluoropyridine moiety and a hydroxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-[(5-fluoropyridine-2-carbonyl)amino]-2-(4-hydroxyphenyl)acetate typically involves multi-step organic reactions. One common method includes the reaction of 5-fluoropyridine-2-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 4-hydroxyphenylacetic acid methyl ester in the presence of a base such as triethylamine to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are carefully selected to maximize efficiency and minimize environmental impact.
Types of Reactions:
Oxidation: The hydroxyphenyl group can undergo oxidation reactions to form quinones.
Reduction: The carbonyl group in the fluoropyridine moiety can be reduced to an alcohol.
Substitution: The fluorine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyridines.
Scientific Research Applications
Methyl 2-[(5-fluoropyridine-2-carbonyl)amino]-2-(4-hydroxyphenyl)acetate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Methyl 2-[(5-fluoropyridine-2-carbonyl)amino]-2-(4-hydroxyphenyl)acetate involves its interaction with molecular targets such as enzymes or receptors. The fluoropyridine moiety can form hydrogen bonds or hydrophobic interactions with active sites, while the hydroxyphenyl group can participate in additional binding interactions. These interactions can modulate the activity of the target, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
- Methyl 2-[(5-chloropyridine-2-carbonyl)amino]-2-(4-hydroxyphenyl)acetate
- Methyl 2-[(5-bromopyridine-2-carbonyl)amino]-2-(4-hydroxyphenyl)acetate
- Methyl 2-[(5-iodopyridine-2-carbonyl)amino]-2-(4-hydroxyphenyl)acetate
Comparison: Compared to its analogs with different halogen substituents (chlorine, bromine, iodine), Methyl 2-[(5-fluoropyridine-2-carbonyl)amino]-2-(4-hydroxyphenyl)acetate exhibits unique properties due to the presence of the fluorine atom. Fluorine’s high electronegativity and small size can significantly influence the compound’s reactivity, binding affinity, and overall stability, making it a valuable compound for specific applications in medicinal chemistry and material science.
Properties
IUPAC Name |
methyl 2-[(5-fluoropyridine-2-carbonyl)amino]-2-(4-hydroxyphenyl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN2O4/c1-22-15(21)13(9-2-5-11(19)6-3-9)18-14(20)12-7-4-10(16)8-17-12/h2-8,13,19H,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVKXSDVWXOYKFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=C(C=C1)O)NC(=O)C2=NC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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